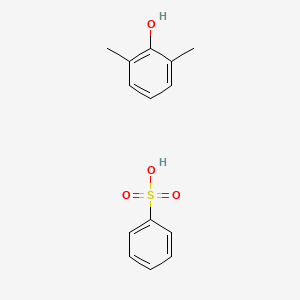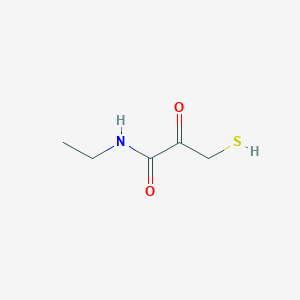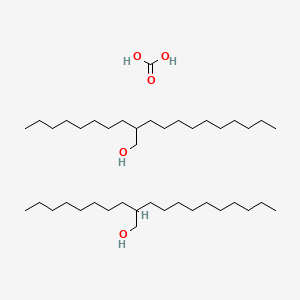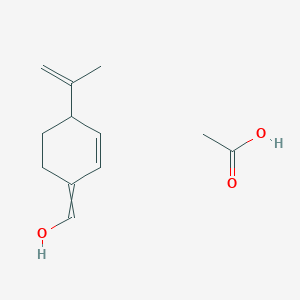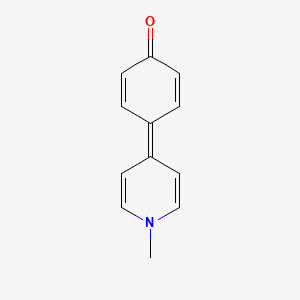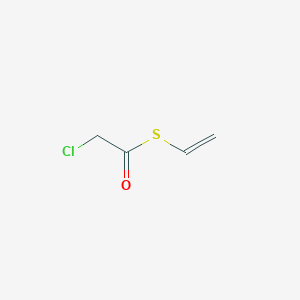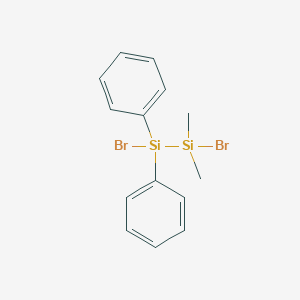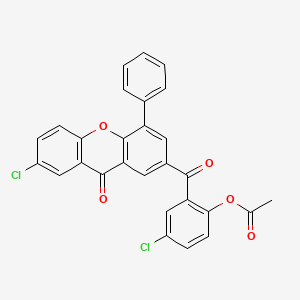
4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a xanthene core, phenyl groups, and chloro substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions.
Introduction of chloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chloro groups at specific positions on the xanthene core.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its anti-inflammatory properties.
類似化合物との比較
Similar Compounds
4-Chloro-2-nitroaniline: Another compound with a chloro and nitro substituent, used in nonlinear optical applications.
Diazepam: A compound with a similar chloro substituent, used as a pharmaceutical agent.
Uniqueness
4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate is unique due to its combination of a xanthene core and multiple chloro substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
142739-37-5 |
|---|---|
分子式 |
C28H16Cl2O5 |
分子量 |
503.3 g/mol |
IUPAC名 |
[4-chloro-2-(7-chloro-9-oxo-4-phenylxanthene-2-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C28H16Cl2O5/c1-15(31)34-24-9-7-18(29)13-21(24)26(32)17-11-20(16-5-3-2-4-6-16)28-23(12-17)27(33)22-14-19(30)8-10-25(22)35-28/h2-14H,1H3 |
InChIキー |
MKVSNQRSZSSXDW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)C2=CC3=C(C(=C2)C4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


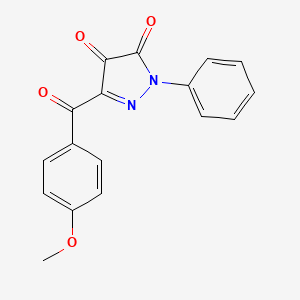
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
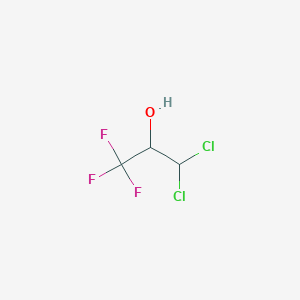
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
